molecular formula C14H8Cl3FN2O2 B8624037 2-Chloro-N-[(3,4-dichlorophenyl)carbamoyl]-4-fluorobenzamide CAS No. 88578-42-1

2-Chloro-N-[(3,4-dichlorophenyl)carbamoyl]-4-fluorobenzamide

Cat. No. B8624037
CAS RN: 88578-42-1
M. Wt: 361.6 g/mol
InChI Key: YIQFLUQJZGFUMV-UHFFFAOYSA-N
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Patent
US04711905

Procedure details

3.24 g (0.02 mol) of 3,4-dichloroaniline are dissolved in 60 ml of dry toluene, and 3.99 g (0.02 mol) of 2-chloro-4-fluoro-benzoyl isocyanate are added in the absence of moisture. The mixture is stirred for one hour at 80° C. and then cooled to 20°-25° C. The precipitate which separates out is filtered off under suction and dried in vacuo at 100° C. 6.8 g (94% of theory) of 1-(2-chloro-4-fluoro-benzoyl)-3-(3,4-dichlorophenyl)-urea of melting point 208° C. are obtained.
Quantity
3.24 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
3.99 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:6]=[CH:7][C:8]=1[Cl:9])[NH2:5].[Cl:10][C:11]1[CH:21]=[C:20]([F:22])[CH:19]=[CH:18][C:12]=1[C:13]([N:15]=[C:16]=[O:17])=[O:14]>C1(C)C=CC=CC=1>[Cl:10][C:11]1[CH:21]=[C:20]([F:22])[CH:19]=[CH:18][C:12]=1[C:13]([NH:15][C:16]([NH:5][C:4]1[CH:6]=[CH:7][C:8]([Cl:9])=[C:2]([Cl:1])[CH:3]=1)=[O:17])=[O:14]

Inputs

Step One
Name
Quantity
3.24 g
Type
reactant
Smiles
ClC=1C=C(N)C=CC1Cl
Name
Quantity
60 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
3.99 g
Type
reactant
Smiles
ClC1=C(C(=O)N=C=O)C=CC(=C1)F

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred for one hour at 80° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to 20°-25° C
FILTRATION
Type
FILTRATION
Details
The precipitate which separates out is filtered off under suction
CUSTOM
Type
CUSTOM
Details
dried in vacuo at 100° C

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=C(C(=O)NC(=O)NC2=CC(=C(C=C2)Cl)Cl)C=CC(=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 6.8 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.